molecular formula C23H20N2O B5837323 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5837323
M. Wt: 340.4 g/mol
InChI Key: AOATUHUBVHXTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1960s, but it was not until the early 2000s that its anti-tumor properties were discovered. Since then, DMXAA has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the innate immune system. Specifically, this compound has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon alpha (IFN-alpha), which can lead to the destruction of tumor cells. This compound has also been shown to induce the formation of blood clots within tumors, which can lead to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to enhance the activity of natural killer cells, which are an important component of the immune system. This compound has also been shown to induce the production of nitric oxide, which can lead to the dilation of blood vessels and increased blood flow.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is that it has shown promising results in preclinical studies as an anti-cancer agent. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have toxic effects at high doses, which could limit its clinical use.

Future Directions

There are several potential future directions for research on 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new formulations of the compound that could improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to this compound treatment. Finally, there is interest in exploring the potential of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors.

Synthesis Methods

5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-amino-5-bromobenzonitrile with 2,2-diphenylacetonitrile in the presence of sodium methoxide. Another method involves the reaction of 2-amino-5-bromobenzonitrile with 2-bromo-2-phenylacetonitrile in the presence of potassium carbonate.

Scientific Research Applications

5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, the compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-17-12-14-20(15-13-17)23-24-22(26-25-23)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOATUHUBVHXTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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